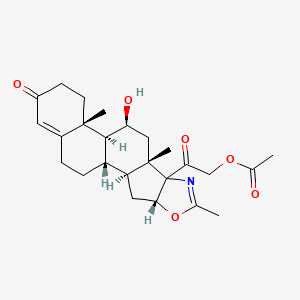

1,2-Dihydro-deflazacort

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33NO6 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |

InChI Key |

DVHYMQCBFIHMSV-VOXZJPIXSA-N |

Isomeric SMILES |

CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 1,2 Dihydro Deflazacort

Retrosynthetic Analysis of the 1,2-Dihydro Moiety

A retrosynthetic analysis of 1,2-Dihydro-deflazacort logically identifies deflazacort (B1670188) as the immediate precursor. The key disconnection involves the saturation of the C1-C2 double bond. This transformation falls under the category of a reduction, specifically the hydrogenation of an α,β-unsaturated ketone system within the steroid's A-ring.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway is highly practical as deflazacort is a commercially available drug, making its conversion to the dihydro derivative a semi-synthetic endeavor. nih.govwikipedia.org A total synthesis, while theoretically possible, would be an arduous and economically unviable approach due to the complexity and multiple stereocenters of the steroid nucleus. uni-koeln.de

Chemical Synthesis Pathways

The primary route for the preparation of this compound is through the semi-synthetic derivatization of deflazacort. This involves the selective reduction of the C1-C2 double bond.

The introduction of hydrogen across the C1-C2 double bond of the deflazacort A-ring must be stereoselective to yield the thermodynamically stable product. The hydrogenation of Δ¹,⁴-3-ketosteroids typically proceeds from the α-face (the bottom face) of the steroid nucleus, leading to the formation of a cis-fused A/B ring system, which is designated as the 5β-dihydro isomer.

Catalytic hydrogenation is the most common method to achieve this transformation. The choice of catalyst is crucial for controlling the stereoselectivity of the reduction.

There are no published reports of a total synthesis of this compound. The field of steroid synthesis has a long history, with foundational work by chemists like E. J. Corey leading to the development of retrosynthetic analysis and various synthetic methods. uni-koeln.de However, such multi-step total syntheses are generally reserved for novel steroid skeletons or when natural sources and semi-synthetic precursors are unavailable. Given that deflazacort is readily produced, a total synthesis approach for its dihydro derivative would not be pursued for practical production. researchgate.netwikipedia.org

The most logical and widely applied method for producing this compound is the catalytic hydrogenation of deflazacort. This process involves the reduction of the C1-C2 double bond of the conjugated dienone system in the A-ring.

A plausible and effective method involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is well-established for the reduction of the C1-C2 double bond in other corticosteroids, such as the conversion of prednisone (B1679067) to dihydro-prednisone. nih.gov The reaction selectively reduces the 1,2-double bond while leaving the 4,5-double bond intact, resulting in a Δ⁴-3-keto steroid structure.

The general reaction is as follows: Deflazacort + H₂ (in the presence of a catalyst) → this compound

While specific yield and purity data for the synthesis of this compound are not available in peer-reviewed literature, data from analogous reductions of similar corticosteroids can provide a reliable estimate. The catalytic hydrogenation of steroid A-ring dienones is typically efficient and high-yielding.

| Starting Material | Product | Catalyst/Reagents | Reported Yield (%) | Purity Profile | Reference (Analogous) |

|---|---|---|---|---|---|

| Prednisone | Dihydro-prednisone | Pd/C, H₂ | High | High, with potential for minor byproducts | nih.gov |

| Cortisone | Dihydro-cortisone | Pd/C, H₂ | >90% | High | nih.gov |

| Deflazacort (Predicted) | This compound | Pd/C, H₂ | 85-95% (Estimated) | High, requiring chromatographic purification | Inferred |

Novel Synthetic Route Development

While classical catalytic hydrogenation remains the standard, modern synthetic methods offer potential alternative routes. The development of more selective and efficient catalysts is an ongoing area of research. For instance, the use of homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), could offer different selectivity profiles and milder reaction conditions.

Furthermore, biocatalysis presents a promising avenue for the selective reduction of steroid double bonds. Enzymes such as enoate reductases from microorganisms have been shown to catalyze the stereoselective reduction of α,β-unsaturated ketones and could potentially be engineered to act on deflazacort to produce this compound with high purity and yield under environmentally benign conditions. nih.gov

Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of manufacturing processes. acs.orgplos.org The synthesis of complex molecules like this compound can benefit significantly from these approaches, which focus on the use of renewable feedstocks, less hazardous reagents, and energy-efficient reaction conditions. acs.org

One prominent green chemistry approach is the use of microwave-assisted synthesis. rsc.orgnih.gov Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.gov For instance, in the synthesis of related steroid derivatives, microwave-assisted reactions have been shown to be highly efficient. rsc.orgnih.gov The application of microwave technology to the synthesis of this compound could potentially streamline the process, particularly in the steps leading to the formation of the deflazacort precursor.

Another key aspect of green chemistry is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives, such as water, ionic liquids, or supercritical fluids, is a major area of research. nih.govnih.gov In the context of steroid synthesis, reactions in aqueous media or the use of recyclable ionic liquids have been successfully demonstrated. nih.govnih.gov The development of a synthetic route to this compound in such green solvents would represent a significant advancement in its sustainable production.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers another powerful tool for green synthesis. rsc.org Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. For the synthesis of this compound, a key step is the selective reduction of the 1,2-double bond. Biocatalytic hydrogenation, using enzymes such as ene-reductases, could potentially achieve this transformation with high precision, avoiding the need for heavy metal catalysts and harsh reaction conditions. rsc.orgrsc.org

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Acceleration of key reaction steps, such as cyclization or functional group modifications. rsc.orgnih.gov | Reduced reaction times, improved yields, fewer byproducts. nih.gov |

| Use of Green Solvents | Replacement of volatile organic solvents with water, ionic liquids, or supercritical fluids. nih.govnih.gov | Reduced toxicity, improved safety, potential for solvent recycling. nih.gov |

| Biocatalysis | Selective hydrogenation of the 1,2-double bond using ene-reductases or other enzymes. rsc.orgrsc.org | High selectivity, mild reaction conditions, reduced waste. rsc.org |

Catalyst Development for Specific Transformations

The selective hydrogenation of the 1,2-double bond in the A-ring of the steroid nucleus is the pivotal transformation in the synthesis of this compound from deflazacort. The development of efficient and selective catalysts is crucial for achieving high yields and the desired stereochemistry of the final product.

Homogeneous and heterogeneous transition metal catalysts are widely employed for the hydrogenation of α,β-unsaturated ketones in steroids. oup.comacs.orgtandfonline.com Ruthenium, rhodium, and palladium-based catalysts have shown considerable promise in this regard. rsc.orgoup.com For instance, dichlorotris(triphenylphosphine)ruthenium(II) has been investigated for the homogeneous hydrogenation of 1,4-androstadiene-3,17-dione, a related steroidal compound. oup.com The addition of basic additives, such as triethylamine, was found to enhance the reaction rate and selectivity. oup.com

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation, leading to either the 5α- or 5β-dihydro steroid. nih.govrsc.org Organocatalytic transfer hydrogenation has emerged as a powerful method for the diastereoselective synthesis of 5β-steroids. rsc.org This approach utilizes small organic molecules as catalysts, which can activate the substrate through the formation of an iminium ion, followed by hydride transfer from a hydrogen source like Hantzsch ester. rsc.org

Copper-based catalysts have also been explored for the selective hydrogenation of steroids. acs.org These catalysts can offer unique chemoselectivity, regioselectivity, and stereoselectivity in the hydrogenation of substituted steroids. acs.org

The table below provides an overview of different catalytic systems that could be adapted for the synthesis of this compound.

| Catalyst System | Type | Potential Advantages for this compound Synthesis |

| Ruthenium-based (e.g., RuCl₂(PPh₃)₃) | Homogeneous | High activity, tunable selectivity through ligand and additive modification. oup.com |

| Palladium on Carbon (Pd/C) | Heterogeneous | Ease of separation, recyclability, effective for hydrogenation of double bonds. nih.govresearchgate.net |

| Organocatalysts (e.g., amine catalysts) | Homogeneous | Metal-free, potential for high stereoselectivity (e.g., 5β-selectivity). rsc.org |

| Copper-based Catalysts | Heterogeneous/Homogeneous | Unique selectivity profiles, potentially milder reaction conditions. acs.org |

Process Optimization for Industrial Scalability

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and safety. For the production of this compound, several aspects of process optimization would be critical.

A key consideration is the choice between batch and continuous flow manufacturing. rsc.org While batch processing is the traditional approach in the pharmaceutical industry, continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and consistent manufacturing process.

Catalyst selection and optimization are also paramount for industrial scalability. For heterogeneous catalysts, factors such as catalyst loading, stability, and recyclability need to be thoroughly investigated to minimize costs and waste. For homogeneous catalysts, efficient methods for catalyst removal from the final product are essential.

Purification of the final product is another critical step that requires optimization. The development of robust and efficient crystallization or chromatographic methods is necessary to achieve the high purity required for a pharmaceutical ingredient.

The following table highlights key areas for process optimization in the industrial production of this compound.

| Optimization Parameter | Key Considerations | Desired Outcome |

| Reaction Mode | Batch vs. Continuous Flow. rsc.org | Improved efficiency, safety, and consistency. |

| Catalyst Performance | Loading, stability, recyclability, and removal. | Reduced cost, minimized waste. |

| Purification Method | Crystallization, chromatography. | High product purity, efficient recovery. |

| Overall Process Design | Number of steps, atom economy, waste reduction. acs.org | Sustainable and cost-effective manufacturing. |

Structural Elucidation and Conformational Analysis of 1,2 Dihydro Deflazacort

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the precise structure of a molecule. For 1,2-Dihydro-deflazacort, a comprehensive spectroscopic profile is essential for confirming its identity and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Detailed ¹H, ¹³C, and 2D NMR data for this compound are not published in the reviewed scientific literature. Such data would be crucial for unequivocally assigning the proton and carbon signals, thereby confirming the saturation of the 1,2-double bond in the A-ring of the steroid nucleus, which differentiates it from deflazacort (B1670188). Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further elucidate the connectivity and spatial relationships between atoms.

High-Resolution Mass Spectrometry (HRMS)

While the molecular formula of this compound is established as C₂₅H₃₃NO₆, specific high-resolution mass spectrometry data is not available in the public domain. HRMS would provide the exact mass of the molecule, confirming its elemental composition with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable information about the compound's structural fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Published IR and UV-Vis spectra specifically for this compound are not available. IR spectroscopy would be instrumental in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and the oxazoline (B21484) ring vibrations. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The absence of the conjugated diene system in the A-ring, present in deflazacort, would be expected to cause a significant shift in the UV absorption maximum for this compound.

Vibrational and Electronic Spectral Analysis

A thorough vibrational and electronic spectral analysis, often supported by computational modeling, is necessary to understand the molecular orbitals and vibrational modes of this compound. This analysis would provide deeper insights into the molecule's electronic structure and bonding. However, no such studies have been found in the existing literature.

Conformational Dynamics and Stereochemical Investigations

Investigations into the conformational dynamics and stereochemistry of this compound are absent from the scientific literature. Understanding the conformational flexibility of the steroid backbone and the stereochemical configuration of its chiral centers is essential for comprehending its biological activity. Techniques such as variable-temperature NMR and computational methods like molecular dynamics simulations would be required for such investigations.

Structure Reactivity and Structure Stability Relationships of 1,2 Dihydro Deflazacort

Impact of the 1,2-Dihydro Moiety on Chemical Reactivity

The defining structural feature of 1,2-Dihydro-deflazacort, when compared to its parent compound deflazacort (B1670188), is the saturation of the C1-C2 double bond in the A-ring of the steroid nucleus. This structural modification has a significant impact on the molecule's electronic and conformational properties, which in turn dictates its chemical reactivity.

The absence of the conjugated enone system in the A-ring of this compound is expected to decrease its susceptibility to nucleophilic attack at the C3-position. In deflazacort, the electron-withdrawing effect of the C3-ketone is extended over the C1-C2 double bond, making the C1 and C2 positions also susceptible to certain addition reactions. The saturation of this bond in the 1,2-dihydro derivative removes this extended conjugation, localizing the reactivity to the C3-ketone.

Stability Profiling under Various Stress Conditions

Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance. While specific stability data for this compound is not extensively available, the well-documented stability profile of deflazacort provides a basis for predicting its behavior under various stress conditions. Deflazacort has been shown to be stable under neutral and thermal stress conditions but degrades under alkaline, acidic, and photolytic conditions nih.gov.

Based on the behavior of deflazacort, this compound is expected to exhibit stability under neutral hydrolytic conditions. However, under acidic and basic conditions, degradation is anticipated, primarily targeting the ester and oxazoline (B21484) functionalities.

Acidic Conditions: In the presence of acid, the 21-acetate ester group is susceptible to hydrolysis, which would lead to the formation of 21-hydroxy-1,2-dihydro-deflazacort. The oxazoline ring may also be susceptible to acid-catalyzed hydrolysis, although this is generally a slower process.

Basic Conditions: Alkaline conditions are known to readily hydrolyze the 21-acetate ester of corticosteroids. Therefore, this compound is expected to be unstable in basic media, rapidly forming the corresponding 21-hydroxy derivative. Studies on deflazacort show that it degrades within an hour in 0.1 N NaOH nih.gov.

| Condition | Expected Stability of this compound | Reference Data for Deflazacort nih.gov |

| Neutral (Water) | Stable | Stable |

| Acidic (e.g., 0.1 N HCl) | Prone to degradation | Degrades over time |

| Basic (e.g., 0.1 N NaOH) | Unstable | Rapid degradation |

Deflazacort has been reported to be stable against oxidative stress when exposed to 30% v/v H₂O₂ for an extended period nih.gov. The primary sites of oxidation in corticosteroids are often the hydroxyl groups and any activated carbon atoms. The 1,2-dihydro moiety in this compound removes a potential site of oxidative attack at the C1-C2 double bond. Therefore, it is reasonable to predict that this compound would exhibit similar, if not slightly enhanced, stability under oxidative conditions compared to deflazacort.

| Stress Condition | Expected Stability of this compound | Reference Data for Deflazacort nih.gov |

| Oxidative (e.g., H₂O₂) | Stable | Stable |

Deflazacort is known to be susceptible to degradation under photolytic stress nih.gov. The absorption of UV radiation can lead to the formation of excited states that can undergo various photochemical reactions, including rearrangements and radical-mediated degradation. The conjugated diene system in the A-ring of deflazacort is a significant chromophore. The saturation of the C1-C2 double bond in this compound alters this chromophore, which may lead to a different photolytic degradation profile. While it might be expected to be more photostable due to the reduced conjugation, it is likely still susceptible to photolytic degradation.

| Stress Condition | Expected Stability of this compound | Reference Data for Deflazacort nih.gov |

| Photolytic (UV/Vis light) | Prone to degradation | Degrades |

Degradation Pathways and Impurity Formation

As this compound is itself an impurity of deflazacort, its own degradation would lead to a cascade of further impurities. The primary degradation pathways are expected to be hydrolysis of the 21-acetate group and potential modifications to the oxazoline ring.

The major degradation product anticipated from hydrolytic stress would be 21-hydroxy-1,2-dihydro-deflazacort . Further degradation could involve the opening of the oxazoline ring to form an amino alcohol derivative. Under more forcing conditions, degradation of the steroid nucleus itself could occur.

The impurity profile of deflazacort includes several related compounds that could potentially be formed from the degradation of this compound under similar conditions. These include various hydroxylated and deacetylated species.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While no specific QSAR or QSPR studies have been reported for this compound, general models for corticosteroids can provide insights.

For corticosteroids, QSAR studies have shown that the anti-inflammatory activity is highly dependent on the substitution pattern and conformation of the steroid nucleus. Key structural features that influence activity include:

The presence of a C1-C2 double bond (which is absent in this compound).

The nature of the substituent at C17.

The presence and stereochemistry of substituents at C6, C9, and C16.

The saturation of the A-ring in this compound would significantly alter its electronic and steric properties compared to deflazacort. In general, the 1,4-diene-3-one system in the A-ring of many potent glucocorticoids is considered important for receptor binding and activity. The absence of this feature in this compound would likely lead to a significant reduction in glucocorticoid receptor binding affinity and, consequently, lower biological activity. QSPR models could be employed to predict physicochemical properties such as solubility, lipophilicity, and metabolic stability, where the more flexible, saturated A-ring would be expected to influence these parameters.

Computational Chemistry and Molecular Modeling for Prediction

While specific computational studies on this compound are not extensively detailed in publicly available literature, the application of computational chemistry and molecular modeling provides a powerful theoretical framework for predicting its structure-reactivity and structure-stability relationships. These in silico methods allow for the investigation of molecular properties at an atomic level, offering insights that are complementary to experimental data.

Methodologies such as Density Functional Theory (DFT) and other quantum mechanical approaches can be used to calculate the electronic structure of this compound. These calculations can elucidate electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. The energy gap between the HOMO and LUMO, for instance, is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Theoretical Prediction of Chemical Properties

Based on its molecular structure, computational methods can predict a range of chemical properties for this compound. These theoretical predictions are fundamental to building a comprehensive chemical profile of the compound. Key properties that can be determined include geometric parameters (bond lengths, bond angles), steric and electronic properties, and spectroscopic characteristics.

Theoretical calculations can predict sites susceptible to nucleophilic or electrophilic attack by mapping the electrostatic potential onto the electron density surface. This is vital for understanding reactivity and potential metabolic transformation pathways. Furthermore, properties such as dipole moment, polarizability, and topological polar surface area (TPSA) can be calculated to estimate the molecule's polarity and its ability to permeate biological membranes.

The table below summarizes key chemical identifiers and basic properties for this compound derived from available data. cymitquimica.comchemwhat.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-Hydroxy-6a,8a,10-trimethyl-4-oxo-1,2,4,5,6,6a,6b,7,8,8a,11a,12,12a,12b-tetradecahydro-8bH-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate (B1210297) chemwhat.comchemicea.com |

| Molecular Formula | C₂₅H₃₃NO₆ cymitquimica.com |

| Molecular Weight | 443.53 g/mol cymitquimica.com |

| Canonical SMILES | C[C@@]12[C@@]3(C(COC(C)=O)=O)C@HC[C@@]1([H])C@@([H])C@([H])C@@HC2 chemwhat.com |

| InChI Key | Information not available in search results. |

| CAS Number | 23557-89-3 chemwhat.com |

The following table outlines key chemical properties that are typically predicted using computational models. The specific calculated values for this compound are not available in the provided search results but represent the output expected from such theoretical studies.

Table 2: Theoretically Predictable Chemical Properties

| Property | Description | Predicted Value for this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | Data not available |

| Dipole Moment | A measure of the net molecular polarity. | Data not available |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, used to predict drug transport properties. | Data not available |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, indicating how a compound distributes between a lipid and an aqueous phase. | Data not available |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors, influencing solubility and binding. | Data not available |

| Rotatable Bonds | The number of bonds that can rotate freely, indicating molecular flexibility. | Data not available |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Analytical Methods for Detection and Quantification of 1,2 Dihydro Deflazacort

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of pharmaceutical compounds. For 1,2-Dihydro-deflazacort, techniques such as High-Performance Liquid Chromatography (HPLC) are paramount for ensuring identity, strength, and quality.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of Deflazacort (B1670188) and its related substances, including potential impurities like this compound. The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the compound of interest without interference from other components.

Method development typically involves the systematic optimization of chromatographic conditions to achieve adequate separation (resolution) between this compound, Deflazacort, and other potential impurities or degradants. researchgate.netnih.gov Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. C18 columns are commonly employed for the separation of corticosteroids. japsonline.comscielo.brscielo.br The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netjapsonline.com

Validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical method is suitable for its intended purpose. This involves evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net A successful validation ensures the method's reliability for routine quality control analysis. semanticscholar.org

Table 1: Representative HPLC Method Parameters for the Analysis of Deflazacort and Related Substances

| Parameter | Conditions | Source(s) |

| Stationary Phase | C18 Column (e.g., Zorbax Eclipse XDB, Hypersil Gold ODS) | researchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer mixture | researchgate.netnih.gov |

| (e.g., 45:55 v/v Acetonitrile:Water) | researchgate.net | |

| (e.g., 90:5:5 v/v/v Acetonitrile:Methanol:Phosphate Buffer) | japsonline.com | |

| Flow Rate | 1.0 mL/min | researchgate.netjapsonline.com |

| Detection | UV/PDA Detector at ~245 nm | japsonline.comscielo.br |

| Column Temperature | 40°C |

A stability-indicating method is confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.netnih.gov The method must be able to resolve the main compound peak from the peaks of any degradation products formed. nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally less suitable for the direct analysis of corticosteroids like Deflazacort and its derivatives due to their high molecular weight and low volatility. nih.govphmethods.net The high polarity of these compounds necessitates complex and often time-consuming derivatization procedures to convert them into more volatile and thermally stable analogs suitable for GC analysis. nih.govphmethods.net Common derivatization techniques for steroids include silylation. While GC can be a powerful separation tool, the requirement for derivatization makes HPLC the more direct and commonly chosen method for routine analysis of these compounds. No specific GC applications for this compound are documented in the reviewed scientific literature.

Chiral Chromatography for Enantiomeric Purity

Many pharmaceutical molecules possess chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. Different enantiomers of a drug can have different pharmacological activities and toxicities. wvu.edu If this compound possesses chiral centers, its enantiomeric purity must be controlled.

Chiral chromatography, particularly chiral HPLC, is the standard technique for separating enantiomers. wvu.edu This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose. The development of a chiral separation method involves screening various CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomers. While the principles of chiral chromatography are well-established, specific methods for the enantiomeric separation of this compound have not been reported.

Hyphenated Techniques

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them invaluable for pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of drugs and their metabolites, often in complex biological matrices like plasma. semanticscholar.orgjddtonline.info This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of this compound, an LC-MS/MS method would involve developing an LC method similar to those described for HPLC, followed by detection using a mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the target analyte, minimizing interference from other components in the sample.

Sample preparation for analysis in biological fluids often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove matrix interferences. nih.govsemanticscholar.org The high sensitivity of LC-MS/MS allows for very low limits of quantification, often in the sub-ng/mL range. jddtonline.info

Table 2: Representative LC-MS/MS Method Parameters for Analysis of Deflazacort-related Compounds

| Parameter | Conditions | Source(s) |

| Chromatography | UPLC/HPLC with C18 column | semanticscholar.org |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid) | semanticscholar.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | semanticscholar.org |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | nih.govsemanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. As with standard GC, the analysis of a corticosteroid derivative like this compound would require a prior derivatization step to increase its volatility. Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural elucidation and highly specific detection. Although GC-MS is a powerful tool for identifying unknown compounds, it is less commonly used for routine quantitative analysis of corticosteroids compared to LC-MS/MS due to the need for derivatization. nih.govphmethods.net Specific GC-MS methods for this compound are not described in the available literature.

Spectrophotometric and Electrochemical Detection Methods

Detailed and validated spectrophotometric or electrochemical methods specifically for the detection and quantification of the isolated compound this compound are not extensively documented in publicly available scientific literature. The majority of published analytical research focuses on the parent drug, Deflazacort, and its primary, pharmacologically active metabolites.

While numerous UV-spectrophotometric methods have been developed for Deflazacort, often utilizing solvents like methanol or ethanol (B145695) with detection wavelengths around 243-247 nm, these methods are specific to the parent compound's chromophoric structure. japsonline.comajpls.orgijrar.org Similarly, electrochemical methods, such as square wave voltammetry, have been explored for the analysis of Deflazacort in pharmaceutical and biological samples. researchgate.net However, the applicability and validation of these specific techniques for the direct quantification of this compound have not been reported. Analytical method development for related compounds and impurities typically involves chromatographic techniques that can separate the individual components before quantification.

Reference Standard Development and Certification

The availability of a high-purity reference standard is a prerequisite for the accurate identification and quantification of any chemical substance in analytical testing. For this compound, reference materials are available from various specialized chemical suppliers who synthesize and characterize impurities of active pharmaceutical ingredients. synzeal.comsimsonpharma.comclearsynth.com

These products are often labeled as "Deflazacort Impurity 1" or under the chemical name, and are intended for use in analytical method development, method validation, and routine quality control applications in the pharmaceutical industry. synzeal.comcleanchemlab.com Commercial suppliers typically provide a comprehensive Certificate of Analysis (COA) with the reference standard, which includes data on its identity, purity, and characterization, ensuring reliability for regulatory purposes. cleanchemlab.com

While major pharmacopeial bodies like the United States Pharmacopeia (USP) provide highly characterized primary reference standards for the active drug Deflazacort, a specific, official monograph or certified reference standard for this compound is not listed. sigmaaldrich.comusp.org The development and certification of pharmaceutical reference standards by accredited organizations are governed by stringent international quality guidelines, such as ISO 17034, which outlines the requirements for the competence of reference material producers. lgcstandards.com This process ensures the material is of appropriate purity and is well-characterized, making it suitable for its intended use in assays and quality tests. Although a specific pharmacopeial standard for this compound is not available, the commercially available reference materials serve a crucial role for analysts in controlling the impurity profile of Deflazacort.

Data Table of Commercially Available this compound Reference Standards

| Supplier / Designator | CAS Number | Chemical Name | Intended Use |

| SynZeal (Deflazacort Impurity 1) | 13649-84-8 | 2-Oxo-2-((6aR,6bS,8aS,8bS,11aR,12aS,12bS)-6a,8a,10-trimethyl-4,7-dioxo-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)ethyl acetate (B1210297) | Analytical Method Development, Validation (AMV), Quality Control (QC) |

| Cleanchem Laboratories | 13649-84-8 | 2-Oxo-2-((6aR,6bS,8aS,8bS,11aR,12aS,12bS)-6a,8a,10-trimethyl-4,7-dioxo-1,2,4,6a,6b,7,8,8a,11a,12,12a,12b-dodecahydro-8bH-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)ethyl acetate | Analytical Method Development, Validation (AMV), Quality Control (QC) |

| Clearsynth (11-keto-deflazacort) | 13649-84-8 | (16Beta)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione | Laboratory Research |

Role of 1,2 Dihydro Deflazacort in Pharmaceutical Chemistry and Impurity Profiling

Significance as a Synthetic Intermediate in Deflazacort (B1670188) Production

Deflazacort is a derivative of prednisolone, characterized by a pregna-1,4-diene-3,20-dione steroidal backbone. The synthesis of such corticosteroids often involves multiple steps, including microbial transformations and chemical modifications. One of the key structural features of Deflazacort is the Δ¹,⁴-diene system in the A-ring of the steroid nucleus, which is crucial for its biological activity.

The formation of 1,2-Dihydro-deflazacort, where the double bond at the C1-C2 position is saturated, is generally not a planned step in the primary synthetic routes to Deflazacort. Instead, it is typically considered a byproduct of over-reduction. Synthetic pathways for corticosteroids may involve hydrogenation steps, for instance, to reduce other functionalities or to remove protecting groups. During such processes, particularly if not carefully controlled, the conjugated diene system in the A-ring can be partially or fully reduced.

While not a desired intermediate, the presence of this compound can provide valuable insight into the reaction dynamics. Its formation indicates that the reaction conditions are sufficient to reduce the thermodynamically stable conjugated system of the A-ring. Therefore, its role is less of a productive intermediate and more of an indicator of a competing and undesirable side reaction that must be minimized to ensure a high yield of the final Deflazacort API.

Occurrence and Control as a Process-Related Impurity

This compound is classified as a process-related impurity, meaning it is formed during the manufacturing process of Deflazacort. Its genesis is most plausibly linked to catalytic hydrogenation steps. The selective reduction of one double bond in a conjugated 1,4-diene-3-one system, without affecting the other, is a known challenge in steroid chemistry. The goal is often to introduce the 1,2-double bond via dehydrogenation in later stages or to protect it during reduction steps elsewhere in the molecule.

The formation of the saturated A-ring byproduct can be influenced by several factors:

Catalyst Type: The choice of catalyst (e.g., Palladium, Platinum, Ruthenium complexes) and its support can affect the selectivity of the hydrogenation. oup.com

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and reaction time must be precisely controlled. Excessive pressure or prolonged reaction times can lead to over-reduction.

Solvent and Additives: The solvent system and the presence of basic or acidic additives can alter the catalyst's activity and selectivity, thereby influencing the impurity profile. acs.org

Control over the formation of this compound is a critical aspect of process optimization for Deflazacort synthesis. Strategies to minimize its occurrence include:

Developing highly selective catalysts that preferentially act on other target functional groups without affecting the A-ring.

Optimizing reaction conditions to halt the process before significant over-reduction occurs.

Implementing in-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the formation of this compound and stop the reaction at the optimal point.

Designing purification procedures, such as crystallization or chromatography, that can effectively remove this impurity from the final API.

| Process Parameter | Influence on Impurity Formation | Control Strategy |

|---|---|---|

| Catalyst Choice | Highly active catalysts (e.g., PtO₂) may lead to over-reduction. | Use of more selective catalysts (e.g., specific Ru or Rh complexes). |

| Hydrogen Pressure | High pressure increases the rate of hydrogenation and risk of over-reduction. | Optimization to the lowest effective pressure. |

| Temperature | Higher temperatures can decrease selectivity. | Conducting the reaction at lower, controlled temperatures. |

| Reaction Time | Extended reaction times can lead to the formation of the saturated byproduct. | Monitoring via in-process controls to determine the optimal endpoint. |

Strategies for Impurity Synthesis and Characterization

To accurately quantify and control any impurity, a pure reference standard of that impurity is essential. For this compound, this reference material is not typically isolated from production batches in sufficient quantity or purity. Therefore, it must be prepared via targeted chemical synthesis.

Synthesis: The most direct synthetic route to this compound as a reference standard would involve the controlled, exhaustive hydrogenation of Deflazacort itself. This can be achieved by using a potent hydrogenation catalyst, such as platinum dioxide (PtO₂) or a high-loading palladium on carbon (Pd/C), under a hydrogen atmosphere until the starting material is fully consumed. The reaction would specifically target the reduction of the A-ring diene system. Subsequent purification by preparative chromatography or recrystallization would yield the high-purity reference material.

Characterization: Once synthesized, the identity and purity of the this compound reference standard must be unequivocally confirmed. A comprehensive characterization is performed using various spectroscopic and chromatographic techniques. This data is typically provided on a Certificate of Analysis (CoA) from commercial suppliers. synzeal.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. This compound would have a molecular weight of 443.5 g/mol , which is two mass units higher than Deflazacort (441.5 g/mol ), corresponding to the addition of two hydrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The NMR spectrum of this compound would show distinct differences compared to Deflazacort. Specifically, the signals corresponding to the vinylic protons at C1 and C2 in the ¹H NMR spectrum of Deflazacort would be absent. Instead, new signals in the aliphatic region would appear, corresponding to the now-saturated protons at these positions. Similarly, the olefinic carbon signals in the ¹³C NMR spectrum would be replaced by signals for sp³ hybridized carbons.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups. While the spectrum would still show characteristic absorptions for the carbonyl groups and the oxazoline (B21484) ring, the absorption associated with the conjugated diene system would be altered or absent.

Chromatographic Purity: The purity of the reference standard is typically determined by HPLC, often using a diode-array detector to ensure peak purity.

Quality Control and Assurance Implications in Drug Substance Manufacturing

The presence of impurities, even structurally similar ones, can impact the safety and efficacy of a drug. Therefore, controlling process-related impurities like this compound is a critical component of quality assurance in API manufacturing. This control is mandated by regulatory bodies and guided by documents such as the International Council for Harmonisation (ICH) Q3A guideline.

Impurity Profiling and Specification: A comprehensive impurity profile for Deflazacort must be established, which includes listing all known and potential impurities. This compound is a specified impurity, meaning it is individually listed in the drug substance specification with a defined acceptance criterion. The limit for this impurity is set based on data from batches used in clinical and safety studies, as well as the process capability of the manufacturing method. According to ICH Q3A guidelines, impurities present above a certain threshold (typically 0.10% for most drugs) must be identified. veeprho.com

Analytical Method Validation: The availability of a well-characterized this compound reference standard is crucial for the validation of analytical methods used for quality control. synzeal.com The analytical procedure, typically a gradient reverse-phase HPLC method, must be validated to be specific, linear, accurate, precise, and robust for the quantification of this impurity in the presence of the Deflazacort API and other related substances.

Batch Release and Stability Testing: Each batch of Deflazacort API must be tested for its impurity profile before it can be released for use in drug product manufacturing. The level of this compound must not exceed the established specification limit. Furthermore, this impurity is monitored as part of the stability testing program for the drug substance to ensure that it does not increase to unacceptable levels during storage.

| Quality Attribute | Implication for this compound | Regulatory Guideline (ICH) |

|---|---|---|

| Identification | Structure must be confirmed as it is a known process-related impurity. | ICH Q3A (Identification Threshold typically ≥0.10%). |

| Reporting | Levels must be reported in regulatory submissions if above the reporting threshold. | ICH Q3A (Reporting Threshold typically ≥0.05%). |

| Qualification | The acceptable limit must be justified by safety data or exposure in toxicology/clinical batches. | ICH Q3A (Qualification Threshold varies with daily dose). |

| Specification | Included as a specified impurity with an acceptance criterion in the drug substance specification. | ICH Q6A. |

| Analytical Procedure | A validated, stability-indicating method is required for its quantification. | ICH Q2(R1). |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

Currently, there are no specific synthetic pathways published for the direct synthesis of 1,2-Dihydro-deflazacort. Its presence is likely the result of being a byproduct in the synthesis of deflazacort (B1670188) or as a degradation product. The synthesis of deflazacort itself is a multi-step process, often starting from prednisolone.

Future research in this area could focus on a few key aspects:

Intentional Synthesis: Developing a targeted synthetic route to produce this compound as a reference standard. This would be invaluable for analytical purposes, allowing for accurate identification and quantification in deflazacort samples. Such a synthesis would likely involve the selective reduction of the 1,2-double bond in the A-ring of the steroid nucleus of a suitable deflazacort precursor.

Byproduct Formation Analysis: A thorough investigation into the existing deflazacort synthesis pathways to identify the specific steps and conditions that lead to the formation of this compound. This could involve stress testing of intermediates and the final product under various conditions (e.g., hydrogenation, pH, temperature) to understand the degradation pathways.

Biocatalytic Synthesis: Exploring the use of enzymes to catalyze the stereoselective reduction of the 1,2-double bond in deflazacort or its precursors. Biocatalysis could offer a greener and more efficient alternative to traditional chemical methods.

| Potential Synthetic Approach | Description | Key Considerations |

| Catalytic Hydrogenation | Reduction of the 1,2-double bond of a suitable deflazacort precursor using a metal catalyst (e.g., Palladium on carbon) and a hydrogen source. | Catalyst selection, solvent system, reaction conditions (pressure, temperature) to ensure selectivity and avoid over-reduction of other functional groups. |

| Dissolving Metal Reduction | Use of a metal like sodium in liquid ammonia (B1221849) to achieve the reduction of the α,β-unsaturated ketone system in the A-ring. | Strict anhydrous and anaerobic conditions are required. Potential for side reactions. |

| Enzymatic Reduction | Employing specific enzymes, such as enoate reductases, to catalyze the stereospecific reduction of the double bond. | Enzyme availability and stability, optimization of reaction conditions (pH, temperature, cofactors). |

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies would be essential to unambiguously determine the chemical structure and stereochemistry of this compound. The absence of signals corresponding to the vinylic protons and carbons of the 1,2-double bond and the appearance of new signals for the saturated C1 and C2 positions would be key indicators.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) studies would help in elucidating the fragmentation pattern, which is crucial for its identification in complex mixtures.

Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the functional groups present in the molecule. The disappearance of the C=C stretching vibration and changes in the carbonyl stretching frequencies compared to deflazacort would be expected.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. These calculated data can then be compared with experimental results to confirm the structure.

Molecular Docking and Dynamics Simulations: While the prompt specifies non-biological macromolecules, computational tools can be used to model the potential interactions of this compound with various materials, which could be relevant for understanding its behavior in different environments.

| Technique | Expected Information |

| ¹H NMR | Absence of vinylic proton signals; appearance of signals for saturated CH₂ groups at C1 and C2. |

| ¹³C NMR | Absence of vinylic carbon signals; appearance of signals for saturated carbon atoms at C1 and C2. |

| HRMS | Determination of the exact molecular weight and elemental composition. |

| FT-IR | Absence of C=C stretching band; characteristic stretches for C=O, O-H, and C-N groups. |

| DFT Calculations | Optimized molecular geometry, predicted spectroscopic data, electronic properties. |

Investigation of Chemical Interactions with Macromolecules (Non-biological)

The interaction of small molecules with macromolecules can significantly alter their physical and chemical properties. For a compound like this compound, understanding its interactions with non-biological macromolecules is important for applications in drug formulation and analytical chemistry. A key area of investigation would be its interaction with cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They are known to form inclusion complexes with a variety of guest molecules, including steroids, thereby enhancing their solubility, stability, and bioavailability. mdpi.comnih.gov

Future research in this area should involve:

Formation of Inclusion Complexes: Investigating the ability of this compound to form inclusion complexes with different types of cyclodextrins (α-, β-, and γ-cyclodextrins and their derivatives).

Thermodynamic Studies: Using techniques like isothermal titration calorimetry (ITC) to determine the binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the complexation.

Structural Characterization of Complexes: Employing techniques such as NMR (ROESY), X-ray crystallography, and molecular modeling to elucidate the geometry of the inclusion complex and identify the specific interactions between this compound and the cyclodextrin (B1172386) host.

The formation of such complexes could be beneficial for the preparation of analytical standards of this compound with improved aqueous solubility.

Development of Standardized Analytical Protocols

The development of robust and validated analytical methods is a prerequisite for the accurate detection and quantification of this compound, particularly in the context of quality control for deflazacort. While no official monograph specifically for this compound exists, methods developed for deflazacort and its impurities can be adapted and optimized. scielo.brresearchgate.net

Key areas for future development include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The development of stability-indicating HPLC and UPLC methods is crucial. nih.gov This would involve optimizing the mobile phase, column type, and detector settings to achieve a good resolution between deflazacort, this compound, and other potential impurities and degradation products. nih.gov

Method Validation: Any developed analytical method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Reference Standard Characterization: The establishment of a well-characterized reference standard for this compound is essential for the accuracy of any quantitative analysis.

| Parameter | Description |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| LOD/LOQ | The lowest amount of analyte in a sample that can be detected/quantified with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Q & A

Q. Table 1: Common Analytical Techniques

| Method | Purpose | Sensitivity Considerations |

|---|---|---|

| HPLC-MS | Purity, molecular weight | Requires high-resolution columns |

| NMR (¹H/¹³C) | Structural elucidation | Deuterated solvents essential |

| XRD | Polymorph identification | Single-crystal samples needed |

Refer to impurity profiling protocols for deflazacort derivatives for quality control benchmarks .

Basic: How does this compound’s mechanism of action differ from its parent compound, deflazacort, in glucocorticoid receptor (GR) binding?

Answer:

this compound exhibits altered pharmacokinetics due to reduced electrophilicity at the 1,2-position, impacting GR binding affinity and transactivation potency. Methodologically:

- In vitro GR binding assays : Compare dissociation constants (Kd) using radiolabeled ligands.

- Transcriptional activity assays : Measure luciferase reporter gene activation in GR-transfected cells.

- Molecular docking simulations : Model hydrogen-bonding interactions with GR’s ligand-binding domain.

Key finding: The dihydro modification may reduce metabolic clearance, prolonging half-life but potentially lowering anti-inflammatory efficacy compared to deflazacort .

Advanced: What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound in preclinical models?

Answer:

PK studies require:

- Dose optimization : Use staggered dosing in rodent models to avoid saturation of metabolic enzymes.

- Matrices for bioanalysis : Plasma, liver homogenates, and urine, processed with stabilizers (e.g., EDTA for metal chelation).

- LC-MS/MS quantification : Develop validated methods with deuterated internal standards to account for matrix effects.

Q. Pitfalls to avoid :

- Inadequate sampling intervals, missing peak concentration (Cmax) or terminal half-life.

- Ignoring species-specific metabolism (e.g., cytochrome P450 isoform differences between rats and humans).

Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design validation .

Advanced: How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

Answer:

Contradictions often arise from:

- Bioavailability limitations : Poor solubility or first-pass metabolism in vivo.

- Off-target effects : Use siRNA knockdowns or GR-specific antagonists to isolate GR-mediated pathways.

- Tissue-specific metabolism : Profile metabolite formation in target organs (e.g., liver vs. lung) using LC-MS imaging.

Q. Analytical framework :

Systematic review : Map in vitro EC50 values against in vivo ED50 doses.

Pharmacodynamic modeling : Integrate PK/PD models to quantify tissue-specific effect compartments.

Meta-analysis : Compare findings with structurally related glucocorticoids (e.g., prednisolone) to identify class-specific trends .

Advanced: What computational strategies are effective for predicting this compound’s interactions with non-GR targets (e.g., cytochrome P450 enzymes)?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to CYP3A4/5 isoforms to predict metabolic hotspots.

- QSAR models : Train on datasets of corticosteroid-CYP interactions to derive reactivity descriptors.

- Docking validation : Cross-reference with cryo-EM structures of CYP-ligand complexes.

Q. Challenges :

- Limited accuracy in modeling electron transfer steps for oxidation reactions.

- Incorporate experimental data (e.g., metabolite identification) to refine in silico predictions .

Advanced: How can multi-omics approaches (genomics, proteomics) elucidate this compound’s role in modulating inflammatory pathways?

Answer:

- Transcriptomics : RNA-seq of treated macrophages to identify GR-regulated genes (e.g., NF-κB inhibitors).

- Proteomics : SILAC labeling to quantify cytokine secretion dynamics (e.g., IL-6, TNF-α).

- Integration tools : Use pathway enrichment analysis (e.g., Gene Ontology) to map cross-omics interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.